rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride
Description
This compound is a racemic (rac) mixture of a tert-butyl carbamate derivative attached to an 8-azabicyclo[3.2.1]octane core, synthesized as a hydrochloride salt to enhance solubility. Its molecular formula is C₁₂H₂₃ClN₂O₂ with a molecular weight of 262.78 g/mol . The 8-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic structure common in pharmaceuticals, particularly in neuromodulators and anticholinergics. The tert-butyl carbamate group serves as a protective moiety for amines, often utilized in prodrug strategies to improve pharmacokinetics .
Properties
CAS No. |
530135-00-3 |
|---|---|
Molecular Formula |
C12H23ClN2O2 |
Molecular Weight |
262.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride typically involves multiple steps:
Formation of the bicyclic azabicyclooctane ring: : This step usually involves the condensation of appropriate starting materials under controlled conditions to form the azabicyclo[3.2.1]octane core.
Introduction of the tert-butyl group: : A tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a suitable base.
Carbamate formation: : The carbamate functional group is introduced by reacting the intermediate with chloroformates or isocyanates under mild conditions.
Hydrochloride formation: : The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This typically involves the use of continuous flow reactors to improve yield and reduce reaction times, as well as stringent quality control measures to ensure product purity.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride can undergo several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or other higher oxidation state products.
Reduction: : Reduction reactions, often using reducing agents such as lithium aluminum hydride, can break down certain functional groups within the compound, leading to simpler molecules.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate and bicyclic ring sites, using reagents like halides, alkoxides, or amines.
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, alkoxides, amines.
Oxidation: : Oxidized derivatives of the original compound.
Reduction: : Reduced forms with altered functional groups.
Substitution: : Various substituted derivatives depending on the nucleophilic reagent used.
Scientific Research Applications
Chemistry: In chemistry, rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is used as a building block in organic synthesis, particularly in the development of novel drugs and polymers.
Biology: Biologically, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets within cells.
Medicine: In medicine, this compound has shown promise in the development of therapeutics for neurological disorders due to its unique interaction with certain neurotransmitter systems.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, in neurological applications, it may bind to certain neurotransmitter receptors, altering signal transduction and providing potential therapeutic benefits.
Comparison with Similar Compounds
Fluorinated Derivatives
Compound : tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Amino-Fluorinated Analogs
Compound: rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
- CAS : 2375918-49-1
- Molecular Formula : C₁₂H₂₁FN₂O₂
- Molecular Weight : 244.31 g/mol
- Key Differences: Contains both a fluorine atom (C2) and a free amino group (C3), enabling diverse reactivity (e.g., conjugation). The amino group allows for further functionalization, such as coupling with carboxylic acids or sulfonamides.
Trospium Chloride-Related Compounds
Compound: Nortropinyl benzilate hydrochloride
Benzimidazole and Indole Derivatives
Compound : 1-[(3-endo)-8-Azabicyclo[3.2.1]oct-3-yl]-1H-benzimidazole hydrochloride
- CAS: Not specified
- Molecular Formula : C₁₄H₁₆ClN₃
- Key Differences :
Comparative Data Table
Research Findings and Pharmacological Insights
Biological Activity
Rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities. This compound features a unique bicyclic structure that contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 263 g/mol. Its structure includes a tert-butyl carbamate group attached to the bicyclic framework, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₂ |
| Molecular Weight | 263 g/mol |
| LogP | 0.96 |
| Density | 1.07 g/mL |
| pKa | 12.36 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, such as:
- Agonistic activity on G protein-coupled receptors (GPCRs)
- Inhibition of specific enzymes related to metabolic pathways
Biological Activity Studies
Research has indicated that this compound may possess various pharmacological properties:
- Neuroprotective Effects : Studies show that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation.
- Antimicrobial Activity : Some derivatives of azabicyclic compounds have demonstrated efficacy against bacterial strains.
Case Studies
In a notable study by Fang et al. (2017), derivatives of azabicyclic compounds were evaluated for their agonistic effects on GPR119, a receptor implicated in glucose metabolism and appetite regulation. The study found that certain structural modifications enhanced the binding affinity and selectivity for the receptor, suggesting that this compound could be further optimized for similar effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane | Hydroxyl group enhances solubility | Neuroprotective |
| Rac-tert-butyl (1R,3r,5S)-8-carboxylate | Carboxylate group for reactivity | Anti-inflammatory |
| Tert-butyl (1R,3S,5S)-rel-3-formyl | Formyl group introduces aldehyde reactivity | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
